2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, including the introduction of the bromine atom, the formation of the methoxy group, and the construction of the triazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methoxynaphthalene
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H22BrN7O3 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C21H22BrN7O3/c1-31-17-12-14(11-16(22)18(17)30)13-23-28-20-25-19(24-15-5-3-2-4-6-15)26-21(27-20)29-7-9-32-10-8-29/h2-6,11-13,30H,7-10H2,1H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
BNGSAVJVSSGHDC-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)Br)O |
Origin of Product |
United States |
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